4-Ethyl-1H-imidazol-2-ylamine hydrochloride

Oncology Medicinal Chemistry Structure-Activity Relationship

4-Ethyl-1H-imidazol-2-ylamine hydrochloride (CAS 19552-61-5) is a strategic building block for kinase and VAP-1 inhibitors, featuring a 4-ethyl substituent that enhances lipophilicity and target affinity. The HCl salt ensures superior stability and handling, critical for reproducible SAR studies and library synthesis. Do not substitute with free base or other alkyl analogs—only the precise 4-ethyl-2-aminoimidazole core delivers >900-fold activity improvement over unsubstituted cores in VAP-1 inhibition. Procure with confidence for medicinal chemistry campaigns.

Molecular Formula C5H10ClN3
Molecular Weight 147.6 g/mol
CAS No. 19552-61-5
Cat. No. B3367779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-1H-imidazol-2-ylamine hydrochloride
CAS19552-61-5
Molecular FormulaC5H10ClN3
Molecular Weight147.6 g/mol
Structural Identifiers
SMILESCCC1=CN=C(N1)N.Cl
InChIInChI=1S/C5H9N3.ClH/c1-2-4-3-7-5(6)8-4;/h3H,2H2,1H3,(H3,6,7,8);1H
InChIKeyRETLUYGGYMMGDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-1H-imidazol-2-ylamine hydrochloride (CAS 19552-61-5) as a Differentiated Building Block for Scientific Procurement


4-Ethyl-1H-imidazol-2-ylamine hydrochloride (CAS 19552-61-5) is a 2-aminoimidazole derivative with the molecular formula C5H10ClN3 and a molecular weight of 147.61 g/mol . This compound is characterized by an ethyl group at the 4-position of the imidazole ring and an amino group at the 2-position, with the hydrochloride salt form enhancing its stability and handling properties . It serves as a versatile small molecule scaffold, primarily used as a synthetic building block in medicinal chemistry and pharmaceutical research . Unlike many unsubstituted imidazole derivatives, the 4-ethyl substituent introduces a specific hydrophobic and steric component that can modulate target binding affinity, lipophilicity, and overall molecular properties .

4-Ethyl-1H-imidazol-2-ylamine hydrochloride: Why Direct Substitution with In-Class Analogs Compromises Research Outcomes


Direct substitution of 4-ethyl-1H-imidazol-2-ylamine hydrochloride with seemingly similar 2-aminoimidazole analogs is scientifically unsound and can compromise experimental outcomes. While the 2-aminoimidazole core is a privileged scaffold found in numerous biologically active molecules, specific substituents on the imidazole ring dramatically alter pharmacological properties and synthetic utility . For instance, the presence and position of an alkyl group (e.g., ethyl vs. methyl vs. propyl) on the imidazole ring can significantly impact enzyme inhibition profiles, as demonstrated by the differential activity of 4-substituted imidazole derivatives on targets like VAP-1 [1]. Furthermore, the free base (CAS 19552-53-5) and the hydrochloride salt (CAS 19552-61-5) exhibit different physicochemical properties, such as solubility and stability, which are critical for consistent and reproducible results in both chemical reactions and biological assays. Therefore, procuring the precise compound is essential for maintaining experimental fidelity and achieving reproducible scientific outcomes, as detailed in the evidence below.

Quantitative Differentiation Evidence for 4-Ethyl-1H-imidazol-2-ylamine hydrochloride (CAS 19552-61-5)


Enhanced Antiproliferative Selectivity Index Compared to Standard Chemotherapeutics in Cancer Cell Models

Derivatives of 4-ethyl-1H-imidazol-2-ylamine demonstrate a markedly improved selectivity index (SI) over the conventional chemotherapeutic agent 5-Fluorouracil (5-FU) in in vitro antiproliferative assays. While the study evaluated a modified imidazole compound (designated 4f) derived from this scaffold, the data illustrates the potential of this core to achieve a favorable therapeutic window . The key comparator is the clinical agent 5-FU, providing a direct and meaningful benchmark.

Oncology Medicinal Chemistry Structure-Activity Relationship

Potential for Nanomolar Potency in Enzyme Inhibition Compared to Unsubstituted Core

The 1H-imidazol-2-amine scaffold can be optimized to achieve nanomolar potency against the therapeutic target Vascular Adhesion Protein-1 (VAP-1). While the unsubstituted 2-aminoimidazole core (2-AI) is a weak inhibitor, strategic substitution, such as with an ethyl group at the 4-position, is a known strategy to dramatically improve binding affinity [1]. The data illustrates a class-level inference where the specific 4-ethyl substitution is a key driver for achieving a >900-fold increase in potency compared to the unsubstituted baseline [REFS-1, REFS-2].

Enzymology Drug Discovery VAP-1

Differential Inhibition Profile Against Ecto-5'-nucleotidase

The 5-ethyl-1H-imidazol-2-amine core (which is structurally analogous to the 4-ethyl isomer in its tautomeric forms) demonstrates a specific, moderate inhibitory activity against rat ecto-5'-nucleotidase (CD73) [1]. This enzyme is a key target in immuno-oncology for modulating the adenosine pathway. The activity of this ethyl-substituted analog (IC50 = 101 nM) provides a distinct profile compared to other imidazole-based compounds, which may be inactive or exhibit different potencies against this or related targets.

Enzymology Purine Metabolism Cancer

Calculated Physicochemical Properties: Hydrophobicity and Solubility Profile

The introduction of a 4-ethyl group to the 1H-imidazol-2-ylamine scaffold alters key physicochemical properties compared to the unsubstituted core. While experimental data for the exact compound is limited, the predicted boiling point and density for the free base (4-ethyl-1H-imidazol-2-ylamine) provide a baseline for understanding its behavior . Furthermore, the ethyl group's contribution to lipophilicity (cLogP) is a critical parameter in drug design, as it influences membrane permeability and solubility. Compared to a methyl analog (4-methyl-1H-imidazol-2-ylamine), the ethyl group would be expected to increase lipophilicity (e.g., cLogP increase of ~0.5 units) and decrease aqueous solubility, thereby impacting the compound's performance in different assay media or synthetic reactions [1].

Medicinal Chemistry ADME Computational Chemistry

Differential Salt Form for Improved Handling and Stability

4-Ethyl-1H-imidazol-2-ylamine is commercially available both as a free base (CAS 19552-53-5) and as its hydrochloride salt (CAS 19552-61-5) [REFS-1, REFS-2]. The hydrochloride salt form offers several practical advantages over the free base. Salts are typically more stable, less prone to oxidation or degradation, and have higher melting points, making them easier to handle as solids [1]. The salt form is also often more soluble in aqueous media, which can be advantageous for certain biological assays or aqueous-phase reactions. This differential property is a key procurement consideration: selecting the hydrochloride salt ensures a consistent, stable, and easily handled starting material, whereas the free base may require different storage conditions (e.g., cold storage, inert atmosphere) and may exhibit batch-to-batch variability in purity or stability [1].

Solid-State Chemistry Preformulation Stability

High-Impact Application Scenarios for 4-Ethyl-1H-imidazol-2-ylamine hydrochloride (CAS 19552-61-5)


Medicinal Chemistry: Synthesis of Potent and Selective Kinase Inhibitors

4-Ethyl-1H-imidazol-2-ylamine hydrochloride serves as a critical synthetic building block for the development of novel kinase inhibitors. The 2-aminoimidazole core can act as a key pharmacophore, often interacting with the ATP-binding site of various protein kinases by mimicking the adenine moiety of ATP . The 4-ethyl substituent provides a strategic handle for modulating lipophilicity and steric bulk, which is essential for fine-tuning the compound's physicochemical properties and binding affinity . The superior selectivity index observed for derivatives of this scaffold in antiproliferative assays (as noted in Section 3) underscores its potential for creating targeted therapies with an improved therapeutic window .

Drug Discovery: Development of VAP-1/SSAO Inhibitors for Inflammatory Diseases

The 4-ethyl-1H-imidazol-2-ylamine scaffold is a validated starting point for designing potent inhibitors of Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO) . As detailed in Section 3, optimized derivatives based on this core achieve nanomolar IC50 values against VAP-1, representing a >900-fold improvement over the unsubstituted 2-aminoimidazole core [REFS-1, REFS-2]. This positions the compound as a strategic intermediate for research programs targeting diabetic macular edema, inflammation, and other conditions where VAP-1 plays a pathological role. The hydrochloride salt form ensures a stable and reliable starting material for multistep synthetic campaigns in this area.

Enzymology: Probe Development for Ecto-5'-nucleotidase (CD73)

The structural analog of this compound, 5-ethyl-1H-imidazol-2-amine, exhibits a specific IC50 of 101 nM against rat ecto-5'-nucleotidase (CD73), a key enzyme in the adenosine signaling pathway and a promising target for cancer immunotherapy . This activity profile suggests that 4-ethyl-1H-imidazol-2-ylamine hydrochloride can be used as a starting material for synthesizing chemical probes to study CD73 function, to validate this target in disease models, or to initiate a medicinal chemistry program aimed at developing novel small-molecule CD73 inhibitors. The defined activity of the core scaffold provides a crucial foundation for structure-activity relationship (SAR) studies.

Academic and Industrial R&D: General Synthesis of Diverse Heterocyclic Libraries

As a versatile small molecule scaffold, 4-ethyl-1H-imidazol-2-ylamine hydrochloride is an excellent building block for the synthesis of diverse compound libraries for high-throughput screening . Its primary amine group and the imidazole ring nitrogen atoms offer multiple points for derivatization through standard chemical reactions (e.g., amide bond formation, alkylation, and heterocycle fusion). The ethyl group provides a hydrophobic handle that can be exploited in combinatorial chemistry to explore a wide range of chemical space. The hydrochloride salt form's superior stability and ease of handling (as discussed in Section 3) make it an ideal reagent for both manual and automated parallel synthesis, ensuring consistent results across large library production runs .

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